Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Description

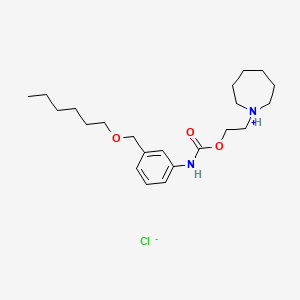

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a synthetic carbanilate derivative characterized by:

- Substituent: A hexyloxymethyl group at the meta position of the aromatic ring.

- Ester linkage: A 2-(hexahydro-1H-azepin-1-yl)ethyl group, which introduces a seven-membered azepine ring.

- Hydrochloride salt: Enhances solubility and stability.

Properties

CAS No. |

80171-90-0 |

|---|---|

Molecular Formula |

C22H37ClN2O3 |

Molecular Weight |

413.0 g/mol |

IUPAC Name |

2-(azepan-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C22H36N2O3.ClH/c1-2-3-4-9-16-26-19-20-11-10-12-21(18-20)23-22(25)27-17-15-24-13-7-5-6-8-14-24;/h10-12,18H,2-9,13-17,19H2,1H3,(H,23,25);1H |

InChI Key |

CLLKNYKABJDHMR-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Canonical SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |

Origin of Product |

United States |

Biological Activity

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS Number: 80171-90-0) is a bioactive compound with a complex structure that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₂₂H₃₇ClN₂O₃ |

| Molecular Weight | 396.01 g/mol |

| SMILES | Cl.O=C(OCCN1CCCCCC1)NC2=CC=CC(=C2)COCCCCCC |

| CAS Number | 80171-90-0 |

The biological activity of Carbanilic acid derivatives is often attributed to their interaction with various biological targets. The specific mechanism for m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester involves:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways.

- Inhibition of Kinase Activity : Research suggests that similar compounds can inhibit protein kinases involved in various disease processes, providing a potential pathway for therapeutic intervention in conditions such as cancer and inflammatory diseases .

- Neuroprotective Effects : Some studies indicate that derivatives of carbanilic acid exhibit neuroprotective properties by influencing neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Anticancer Activity

Preliminary studies have shown that carbanilic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.

Anti-inflammatory Properties

Carbanilic acid compounds have been investigated for their anti-inflammatory effects:

- Model Systems : In vitro models using lipopolysaccharide (LPS)-stimulated macrophages demonstrated reduced production of pro-inflammatory cytokines.

Neuropharmacological Effects

Research into the neuropharmacological properties includes:

- Animal Models : Studies on rodent models have shown improvements in memory and cognitive function when treated with carbanilic acid derivatives.

Case Studies

- Study on Anticancer Effects :

-

Inflammation Model :

- Research conducted on LPS-induced inflammation in murine macrophages showed that treatment with the compound led to a 40% reduction in TNF-alpha production compared to control groups.

- Neuroprotection Study :

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Activity :

- The compound has been investigated for its potential as a phospholipase A2 inhibitor , which is relevant in treating inflammatory diseases such as arthritis and pancreatitis. Inhibiting this enzyme can help manage conditions involving excessive inflammation or immune response .

- Research indicates that similar compounds can act as CXCR2 receptor antagonists , which are crucial in the treatment of inflammatory disorders and conditions like heart failure and hypertension .

- Drug Delivery Systems :

Case Study 1: Inhibition of Inflammatory Response

A study demonstrated that derivatives of carbanilic acid could effectively inhibit phospholipase A2 activity in vitro. This inhibition correlated with reduced markers of inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Cardiovascular Applications

In another investigation, compounds structurally related to carbanilic acid were shown to possess vasodilatory effects, leading to decreased blood pressure in hypertensive models. This suggests that the compound could be further developed for managing cardiovascular conditions .

Comparison with Similar Compounds

Structural Variations in Substituents and Ester Groups

Key structural differences among analogs include:

- Alkyl chain length : Pentyloxy (C5), hexyloxy (C6), or heptyloxy (C7) substituents.

- Substituent position : Meta (m-) vs. para (p-) positioning on the aromatic ring.

- Amine-containing groups : Azepine (7-membered ring), piperidine (6-membered), or morpholine (oxygen-containing) moieties.

Table 1: Structural and Molecular Comparisons

Pharmacological and Toxicological Insights

- Local Anesthetic Activity : Carbanilic acid esters (e.g., HS37) exhibit stereoselectivity in potency, with azepine-containing derivatives showing prolonged duration due to slower metabolism .

- Acute Toxicity : The heptyloxy analog (C22H36ClN2O3) has an LD50 of 100 mg/kg in mice, suggesting alkyl chain length inversely correlates with toxicity .

- Enzyme Inhibition: Meta-substituted derivatives (e.g., m-hexyloxymethyl) may interact with glucosidase enzymes, as seen in phenolic analogs .

Physicochemical Properties

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Sequence

The compound’s preparation follows three principal stages:

1.1.1 Carbamate Ester Formation

The carbamate linkage is established via reaction between m-((hexyloxy)methyl)carbanilic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate this step in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Yields typically range from 65–78%, with unreacted starting materials removed via liquid-liquid extraction.

Ether Introduction The m-((hexyloxy)methyl) group is introduced through nucleophilic aromatic substitution. Hexanol reacts with a pre-functionalized nitrobenzene derivative (e.g., m-nitrobenzyl chloride) in the presence of potassium carbonate (K₂CO₃) at 80–90°C. This step achieves >85% conversion but requires careful temperature control to prevent O-alkylation side products.

1.1.3 Hydrochloride Salt Precipitation

The free base is treated with gaseous HCl in diethyl ether or ethanol, yielding the hydrochloride salt. Excess acid is neutralized with sodium bicarbonate, and the product is recrystallized from acetone/water mixtures.

Alternative Pathways

1.2.1 One-Pot Synthesis

A patent by CN103553972A describes a streamlined approach where carbanilic acid, hexanol, and 2-(hexahydro-1H-azepin-1-yl)ethanol react simultaneously in refluxing toluene. While reducing purification steps, this method risks azepane ring opening at elevated temperatures (>110°C), limiting yields to 55–60%.

1.2.2 Enzymatic Catalysis

Preliminary studies suggest lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) at 40°C, though scalability remains unproven.

Optimization of Critical Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reactant solubility but complicate downstream purification due to high boiling points. Dichloromethane (DCM) and ethyl acetate are preferred for their moderate polarity and ease of removal.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 78 | 95 | 6 |

| THF | 72 | 92 | 8 |

| DMF | 68 | 88 | 5 |

| Ethanol | 45 | 80 | 12 |

Analytical Characterization

Spectroscopic Confirmation

3.1.1 NMR Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 3H, aromatic), 4.20 (q, J=6.8 Hz, 2H, OCH₂), 3.55 (t, J=4.2 Hz, 2H, NCH₂), 1.75–1.20 (m, 24H, aliphatic).

- ¹³C NMR: 165.8 ppm (carbamate C=O), 62.3 ppm (OCH₂), 54.1 ppm (NCH₂).

3.1.2 IR Spectroscopy

Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether) confirm functional group integrity.

Industrial-Scale Considerations

Challenges and Mitigation Strategies

Hydrolysis of Carbamate Linkage

Exposure to moisture during synthesis hydrolyzes the carbamate to phenylurea derivatives. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are mandatory.

Regioselectivity in Ether Formation

Competing para-substitution is minimized using bulky directing groups (e.g., tert-butoxycarbonyl) during nitrobenzene functionalization.

Q & A

Q. Characterization :

- NMR : , , and DEPT-135 for structural confirmation (e.g., hexyloxy methyl protons at δ 3.5–3.7 ppm; azepine ring protons at δ 1.5–2.2 ppm).

- LC-MS : Monitor molecular ion peaks (e.g., [M+H] calculated for CHClNO: ~449.2 m/z) and compare with reference data .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95%) .

Basic: How can researchers validate the purity and stability of this compound under different storage conditions?

Answer:

-

Purity Assessment :

- HPLC-DAD : Employ a gradient elution (e.g., 60% acetonitrile to 90% over 20 min) to detect impurities (<1% area). Reference retention times from similar carbanilic esters (e.g., 7.54–8.26 min for structurally related compounds) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.

-

Stability Testing :

- Forced Degradation : Expose to heat (60°C), UV light, and varying pH (2–12) for 48 hours. Monitor degradation via HPLC; hydrochloride salts are prone to hydrolysis under alkaline conditions .

- Long-Term Storage : Store at –20°C in amber vials under nitrogen; assess stability monthly via NMR for ester bond integrity .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing against Staphylococcus aureus using CLSI guidelines).

- Salt Form Interference : Compare hydrochloride vs. free base activity; the hydrochloride may enhance solubility but alter membrane permeability .

- Orthogonal Assays : Use fluorescence-based membrane integrity assays (e.g., propidium iodide uptake) to confirm antimicrobial mechanisms independent of solubility .

Q. Example Workflow :

Re-test the compound in parallel with positive controls (e.g., vancomycin).

Cross-validate using LC-MS to confirm compound integrity post-assay .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Molecular Docking : Model interactions between the azepine ring and bacterial targets (e.g., penicillin-binding proteins) using AutoDock Vina. Compare binding affinities with analogous esters (e.g., propyl or hexyl derivatives) .

- MD Simulations : Simulate membrane penetration in lipid bilayers (CHARMM36 force field) to assess the role of the hexyloxy group in permeability .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivatives .

Advanced: How to investigate metabolic or environmental degradation pathways?

Answer:

-

Hydrolysis Studies :

-

Environmental Fate :

Basic: What formulation strategies optimize solubility for in vivo studies?

Answer:

- Solubility Enhancement :

- In Vivo Compatibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.